2-(4-bromophenyl)sulfanyl-N-methylpropanamide
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Overview
Description
2-(4-bromophenyl)sulfanyl-N-methylpropanamide, also known as BMSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide is not fully understood. However, studies have shown that 2-(4-bromophenyl)sulfanyl-N-methylpropanamide inhibits the activity of various enzymes, including proteases and kinases. This inhibition leads to the modulation of various cellular pathways, including apoptosis and inflammation.
Biochemical and Physiological Effects:
2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenyl)sulfanyl-N-methylpropanamide induces apoptosis in cancer cells and reduces inflammation in immune cells. In vivo studies have shown that 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has anti-tumor and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)sulfanyl-N-methylpropanamide has several advantages for lab experiments, including its high purity and stability. However, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has some limitations, including its cost and limited availability.
Future Directions
There are several future directions for the study of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide. First, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide. Second, studies are needed to investigate the potential applications of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide in drug development and material science. Third, studies are needed to optimize the synthesis method of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide to reduce its cost and increase its availability.
Conclusion:
In conclusion, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(4-bromophenyl)sulfanyl-N-methylpropanamide can be synthesized through several methods, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. 2-(4-bromophenyl)sulfanyl-N-methylpropanamide inhibits the activity of various enzymes and modulates various cellular pathways, leading to its anti-tumor and anti-inflammatory effects. While 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide, including further studies on its mechanism of action, potential applications, and synthesis method optimization.
Synthesis Methods
2-(4-bromophenyl)sulfanyl-N-methylpropanamide can be synthesized through several methods, including the reaction of 4-bromothiophenol with N-methyl-2-bromoacetamide in the presence of a base. This method yields a high purity product and has been widely used in the synthesis of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide.
Scientific Research Applications
2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been used as a building block for the synthesis of functional materials, including polymers and nanoparticles. In organic synthesis, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been used as a reagent for the preparation of various organic compounds.
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWCZLXNVREGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)sulfanyl-N-methylpropanamide |
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